N,N'-dioctylhexanediamide

Description

Structure

3D Structure

Properties

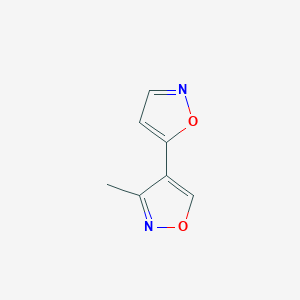

Molecular Formula |

C7H6N2O2 |

|---|---|

Molecular Weight |

150.13 g/mol |

IUPAC Name |

3-methyl-4-(1,2-oxazol-5-yl)-1,2-oxazole |

InChI |

InChI=1S/C7H6N2O2/c1-5-6(4-10-9-5)7-2-3-8-11-7/h2-4H,1H3 |

InChI Key |

XEYVAGOGOSGWBA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC=C1C2=CC=NO2 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of N,n Dioctylhexanediamide

Diverse Synthetic Routes for N,N'-dioctylhexanediamide

The synthesis of this compound, a symmetrical diamide (B1670390) derived from hexanedioic acid and n-octylamine, can be achieved through various established amidation protocols. These methods primarily focus on the formation of the amide linkage between the carboxylic acid groups of hexanedioic acid and the amino groups of n-octylamine.

The direct thermal amidation of hexanedioic acid with n-octylamine is a straightforward approach, though it often requires high temperatures and can lead to side products. More refined and common laboratory-scale syntheses involve the use of coupling agents to activate the carboxylic acid, allowing the reaction to proceed under milder conditions with higher yields.

One of the most prevalent methods is the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). fishersci.de These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. fishersci.de To increase efficiency and minimize side reactions like racemization (not a concern for the achiral starting materials of this compound), additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. fishersci.de

Another classic method is the Schotten-Baumann reaction, which would involve the conversion of hexanedioic acid to hexanedioyl chloride (adipoyl chloride) first. fishersci.de The resulting diacyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with n-octylamine in the presence of a base to neutralize the HCl byproduct. fishersci.de

The following table summarizes typical reaction protocols for the synthesis of amides, which are applicable to the formation of this compound.

| Method | Reagents and Solvents | Typical Conditions | Key Features |

| Carbodiimide (B86325) Coupling | Hexanedioic acid, n-octylamine, EDC or DCC, HOBt, DMF or DCM | 0°C to room temperature, 30-60 min stirring | High yields, mild conditions, but can form urea (B33335) byproducts. fishersci.densf.gov |

| Acyl Chloride (Schotten-Baumann type) | Hexanedioyl chloride, n-octylamine, a base (e.g., triethylamine, pyridine, or aqueous NaOH), DCM | 0°C to room temperature, 1-16 h stirring | Utilizes a highly reactive acyl chloride, reaction is often fast and high-yielding. fishersci.de |

| Boronic Acid Catalysis | Hexanedioic acid, n-octylamine, Boronic acid catalyst, Toluene | Reflux with Dean-Stark trap | Catalytic approach, often requires azeotropic removal of water. researchgate.net |

For the synthesis of a simple, symmetrical molecule like this compound from hexanedioic acid and n-octylamine, regioselectivity is not a consideration as both ends of the diacid and the amine are identical. However, chemoselectivity is an important aspect of the amidation reaction itself.

The primary goal is the selective formation of the amide bond without promoting side reactions. For instance, when using acyl chlorides, the reaction conditions must be controlled to prevent unwanted reactions of the highly reactive starting material. In the context of more complex molecules, chemoselectivity would be crucial to ensure that the desired carboxylic acid and amine react in the presence of other sensitive functional groups. nih.govresearchgate.net In the synthesis of this compound, the focus is on achieving a high yield of the diamide by ensuring the reaction goes to completion, typically by using a stoichiometric amount or a slight excess of the amine.

While stoichiometric coupling agents are common, catalytic methods for amide bond formation represent a more atom-economical and greener approach. Boron-based catalysts, such as simple boric acid or various boronic acids, have been shown to effectively catalyze amidation reactions, typically under thermal conditions with water removal. researchgate.net

Metal-based catalysts have also been developed for amidation. For instance, complexes of iron and other transition metals can catalyze the reductive amination of carbonyl compounds to form amines, which is a related but different transformation. d-nb.info More directly, certain metal catalysts can facilitate the direct amidation of carboxylic acids and amines. The development of efficient and reusable catalysts, such as those based on supported ionic liquid phases or metal-organic frameworks, is an active area of research. mdpi.comfrontiersin.org For the specific synthesis of this compound, a suitable catalyst would need to be effective for the reaction between an aliphatic dicarboxylic acid and a primary alkylamine. A patent describes a catalyst for the preparation of N,N-dimethyl-caprylamide/decanamide made from sodium silicate (B1173343) and sodium metaaluminate, suggesting that specialized solid catalysts can be developed for such amide formations. google.com

The table below provides examples of catalyst systems that could be adapted for the synthesis of this compound.

| Catalyst Type | Example Catalyst | Reaction Principle | Potential Advantages |

| Boron-Based | Boric Acid (H₃BO₃) | Forms a borate (B1201080) ester intermediate, activating the carboxylic acid. researchgate.net | Low cost, environmentally benign. researchgate.net |

| Metal-Based | Iron complexes | Lewis acid activation of the carbonyl group. d-nb.info | Use of earth-abundant metals. d-nb.info |

| Solid-Supported | Silica-based sulphonic acid | Provides an acidic surface to promote the reaction. frontiersin.org | Ease of separation and potential for reuse. frontiersin.org |

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and improving the efficiency of this compound synthesis.

The formation of the amide bond between a carboxylic acid and an amine is fundamentally a nucleophilic acyl substitution. However, since the carboxylic acid itself is not a very strong electrophile and the hydroxyl group is a poor leaving group, direct reaction requires harsh conditions. Therefore, most synthetic methods involve the in-situ activation of the carboxylic acid.

In carbodiimide-mediated coupling , the mechanism proceeds as follows:

The carboxylic acid (hexanedioic acid) adds to one of the double bonds of the carbodiimide (e.g., EDC) to form the highly reactive O-acylisourea intermediate.

This intermediate is a potent acylating agent. The nitrogen of the amine (n-octylamine) acts as a nucleophile, attacking the carbonyl carbon of the activated acid.

A tetrahedral intermediate is formed, which then collapses to yield the amide (this compound) and a urea byproduct (e.g., N-ethyl-N'-(3-dimethylaminopropyl)urea). nsf.gov

When an acyl chloride is used, the mechanism is a more direct nucleophilic acyl substitution:

The nucleophilic nitrogen of n-octylamine attacks the electrophilic carbonyl carbon of hexanedioyl chloride.

This leads to the formation of a tetrahedral intermediate.

The intermediate collapses, expelling a chloride ion as the leaving group and forming the protonated amide.

A base present in the reaction mixture deprotonates the amide to give the final product, this compound.

The stepwise nature of these reactions is a key concept in understanding reaction mechanisms. libretexts.org

The investigation of reaction intermediates and transition states provides deeper insight into the reaction pathway. For the amidation reactions leading to this compound, the key intermediates are the activated forms of hexanedioic acid.

O-Acylisourea Intermediate: In carbodiimide-mediated reactions, the O-acylisourea is a crucial, albeit often transient, intermediate. Its high reactivity is what drives the reaction forward under mild conditions. fishersci.de

The transition states are high-energy structures that represent the energy barrier for a particular reaction step. For example, in the attack of the amine on the activated carboxylic acid, the transition state would involve the partial formation of the new nitrogen-carbon bond and the partial breaking of the carbonyl pi bond. Computational chemistry can be a powerful tool to model these transition states and gain a more quantitative understanding of the reaction energetics.

Kinetic and Thermodynamic Control in Synthesis

The synthesis of this compound, like many chemical reactions, can be influenced by kinetic and thermodynamic parameters. These factors dictate the reaction pathway and can lead to different product distributions based on the reaction conditions. dalalinstitute.com In a typical amidation reaction to form this compound from hexanedioic acid (adipic acid) and octylamine, the reaction proceeds through a tetrahedral intermediate. The stability of this intermediate and the activation energies for the forward and reverse reactions play a crucial role in determining the final product.

Kinetic Control is favored under conditions where the reaction is essentially irreversible, such as at lower temperatures. libretexts.org Under these conditions, the product that forms the fastest (the kinetic product) will be the major product. libretexts.org This is because the reactants have enough energy to overcome the activation barrier for the fastest reaction pathway, but not enough to reverse the reaction and explore alternative, more stable product formations. libretexts.org The rate of the reaction is the dominant factor.

Thermodynamic Control , on the other hand, is established when the reaction is reversible, typically at higher temperatures. libretexts.org These conditions allow for an equilibrium to be reached between the reactants, intermediates, and products. dalalinstitute.com The major product will be the most thermodynamically stable one (the thermodynamic product), even if it is formed more slowly. dalalinstitute.comlibretexts.org This is because, over time, the less stable kinetic product can revert to the intermediate and then form the more stable thermodynamic product.

Table 1: Influence of Reaction Conditions on Product Formation

| Control Type | Reaction Conditions | Dominant Product | Key Factor |

| Kinetic | Lower temperatures, shorter reaction times | The product that forms fastest | Rate of reaction |

| Thermodynamic | Higher temperatures, longer reaction times | The most stable product | Thermodynamic stability |

This table provides a generalized overview of kinetic versus thermodynamic control. Specific temperature ranges and reaction times for the synthesis of this compound would require specific experimental data.

It is important to note that for many simple amide syntheses at ambient or slightly elevated temperatures, the kinetic and thermodynamic products are often the same. However, in more complex syntheses or when competing side reactions are possible, understanding and controlling these factors becomes critical to maximizing the yield of the desired this compound. For instance, in solid-state synthesis, different temperature regimes can favor kinetically or thermodynamically controlled products. arxiv.org

Green Chemistry Approaches in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. walisongo.ac.id The synthesis of this compound can be made more environmentally friendly by adopting these principles.

One of the primary goals of green chemistry is the use of renewable feedstocks. Adipic acid, a precursor for this compound, is traditionally produced from petroleum-based benzene. However, greener routes are being developed, such as the biocatalytic production of adipic acid from D-glucose, which is derived from sources like corn starch. matanginicollege.ac.in

Another key aspect is the use of safer solvents or, ideally, solvent-free conditions. academie-sciences.frijrap.net Traditional amide synthesis often employs organic solvents that can be volatile, flammable, and toxic. researchgate.net Research into solvent-free reaction conditions, often facilitated by microwave irradiation or grinding techniques, has shown promise in reducing waste and energy consumption. academie-sciences.frijrap.netorganic-chemistry.org Microwave-assisted synthesis, for example, can lead to significantly shorter reaction times and increased yields compared to conventional heating. academie-sciences.fr

The use of catalysts is another cornerstone of green chemistry, as they can lower the energy requirements of a reaction. matanginicollege.ac.in While strong acids or bases are often used to catalyze amidation, these can lead to waste and corrosion issues. The development of reusable and more benign catalysts is an active area of research. For instance, boric acid has been investigated as a greener catalyst for amide formation. walisongo.ac.id

Enzymatic synthesis represents a significant advancement in green chemistry for amide production. mdpi.comru.nl Enzymes, such as lipases or amidases, can catalyze the formation of amide bonds under mild conditions (neutral pH and ambient temperature) and often with high selectivity, reducing the formation of byproducts. ru.nluantwerpen.be This approach avoids the use of harsh reagents and can be performed in aqueous media. ru.nlresearchgate.net The enzymatic synthesis of polyamides has been explored, demonstrating the potential for these biocatalysts in producing compounds like this compound. mdpi.combiorxiv.org

Table 2: Comparison of Synthetic Approaches for Amide Production

| Synthetic Approach | Advantages | Disadvantages | Green Chemistry Principles Addressed |

| Traditional Synthesis | Well-established methods | Use of hazardous solvents, harsh conditions, potential for significant waste | - |

| Solvent-Free Synthesis | Reduced solvent waste, often faster reaction times, energy efficient (especially with microwave) academie-sciences.frorganic-chemistry.org | May not be suitable for all reactants, potential for localized overheating | Prevention of waste, energy efficiency |

| Catalytic Synthesis (Green Catalysts) | Lower activation energy, potential for catalyst recycling matanginicollege.ac.in | Catalyst deactivation, separation of catalyst from product | Catalysis |

| Enzymatic Synthesis | Mild reaction conditions, high selectivity, use of aqueous media, biodegradable catalyst ru.nluantwerpen.be | Enzymes can be expensive, may have substrate specificity limitations mdpi.com | Use of renewable feedstocks (if applicable), catalysis, safer solvents and conditions |

This table highlights the benefits and drawbacks of different synthetic strategies in the context of green chemistry. The ideal approach for producing this compound would likely involve a combination of these principles, such as using a bio-derived adipic acid precursor in a solvent-free, catalytically-driven process.

Supramolecular Assembly and Host Guest Interactions of N,n Dioctylhexanediamide

Non-Covalent Interactions in N,N'-dioctylhexanediamide Assemblies

The initial and most critical step in the formation of supramolecular structures from this compound is the spontaneous association of individual molecules through a combination of non-covalent interactions. The strength, directionality, and cooperativity of these interactions dictate the final architecture and properties of the assembled material.

Hydrogen Bonding Networks and Architectures

The primary driving force for the self-assembly of this compound is the intermolecular hydrogen bonding between the amide groups. The N-H group of one molecule acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of a neighboring molecule serves as the acceptor. This interaction is highly directional and leads to the formation of one-dimensional (1D) polymeric chains or tapes. nih.govrsc.org

In similar long-chain diamide (B1670390) systems, these hydrogen bonds create a robust, repeating backbone. For instance, studies on N,N' bis-substituted oxalamides show that intermolecular hydrogen bonding via two-point, amide-amide interactions can produce extended, well-defined 1D structures. mdpi.com In the case of this compound, the two amide groups, separated by the hexanediamide core, facilitate the formation of a cooperative array of N-H···O=C hydrogen bonds, resulting in a stable, tape-like primary structure. This ordered arrangement is a prerequisite for the subsequent hierarchical assembly into larger structures. rsc.org

Van der Waals and Hydrophobic Effects in Assembly Formation

Once the primary hydrogen-bonded tapes are formed, the long, flexible octyl chains play a crucial role in the next level of organization. These nonpolar alkyl chains interact with each other through van der Waals forces. nih.gov The collective effect of these numerous, albeit individually weak, interactions provides significant stabilization, driving the aggregation of the hydrogen-bonded chains. researchgate.net

In nonpolar organic solvents, this packing is driven by van der Waals forces, leading to the interdigitation of the alkyl chains from adjacent tapes. mpg.de In more polar or aqueous environments, the hydrophobic effect becomes a dominant force. nih.gov The octyl chains will arrange to minimize their contact with the polar solvent, promoting the aggregation of the diamide molecules and the expulsion of solvent molecules. This process is entropically favorable and significantly contributes to the stability of the final assembly. nih.gov The length of the alkyl chain is a critical parameter; longer chains, like the octyl groups in this compound, lead to stronger van der Waals and hydrophobic interactions, which enhances the stability and ordering of the assembled structures. nih.gov

Electrostatic and π-π Interactions in Complexation

For this compound, electrostatic and π-π interactions are not primary drivers of self-assembly. The molecule is largely aliphatic and non-aromatic, meaning it lacks the phenyl rings necessary for significant π-π stacking interactions. acs.org While the amide group possesses a dipole moment, leading to dipole-dipole interactions, these electrostatic contributions are generally considered an integral part of the stronger hydrogen bonding network rather than a distinct, long-range organizing force for this specific molecule. In more complex systems involving aromatic or charged species, these interactions can become central to the assembly process. nih.gov However, in the self-assembly of pure this compound, their role is secondary to hydrogen bonding and van der Waals forces.

Hierarchical Self-Assembly Processes

Hierarchical self-assembly describes the stepwise organization of molecules into progressively larger and more complex structures. For this compound, this process begins with the formation of 1D hydrogen-bonded tapes, which then associate to form higher-order nanostructures.

Formation of Nanostructured Supramolecular Materials

The 1D tapes formed through hydrogen bonding serve as the fundamental building blocks for larger assemblies. Driven by van der Waals forces and solvophobic effects involving the octyl chains, these tapes aggregate side-by-side to form more complex nanostructures such as ribbons, fibers, or sheets. nih.gov This bottom-up approach allows for the creation of materials with well-defined nanoscale features from simple molecular precursors. nih.gov

In many cases, the aggregation of these tapes leads to the formation of long, entangled nanofibers. nih.gov When the concentration of this compound in a suitable organic solvent is above a critical gelation concentration, this network of nanofibers can immobilize the solvent molecules, resulting in the formation of a self-supporting supramolecular organogel. The properties of these nanostructured materials are directly linked to the underlying molecular interactions.

| Interaction Type | Participating Groups | Role in Assembly | Relative Strength |

|---|---|---|---|

| Hydrogen Bonding | Amide (N-H and C=O) | Forms 1D primary chains/tapes; highly directional. | Strong |

| Van der Waals Forces | Octyl Chains (-C8H17) | Promotes packing and aggregation of chains. | Weak (but collectively significant) |

| Hydrophobic Effect | Octyl Chains (-C8H17) | Drives aggregation in polar media to minimize solvent contact. | Variable (context-dependent) |

Control over Self-Assembled Morphologies and Dimensions

The final morphology and dimensions of the supramolecular structures can be controlled by manipulating the delicate balance of non-covalent interactions. Several external factors can be adjusted to influence the assembly process:

Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can alter the strength of both the hydrogen bonds between amide groups and the solvophobic interactions between the alkyl chains, leading to different morphologies (e.g., fibers vs. sheets).

Temperature: As hydrogen bonds are temperature-sensitive, heating can disrupt the assembled network, often leading to a gel-sol transition. The rate of cooling can also affect the kinetics of assembly, influencing the size and uniformity of the resulting nanostructures. researchgate.net

Concentration: Below the critical gelation concentration, only small aggregates or individual nanofibers may exist. Above this threshold, an extended, space-filling network forms.

By rationally designing the molecular structure—for instance, by changing the length of the alkyl chains or the central spacer—one can systematically tune the properties of the resulting materials. acs.orgrsc.org Studies on analogous systems show that even subtle changes, such as using branched versus linear alkyl chains, can have a significant impact on the packing efficiency and the final morphology of the self-assembled network. mdpi.com This tunability is a key advantage of supramolecular chemistry for the bottom-up fabrication of functional materials. nih.gov

| Factor | Mechanism of Influence | Potential Outcome |

|---|---|---|

| Solvent Polarity | Affects hydrogen bond strength and hydrophobic interactions. | Changes between fibers, ribbons, and sheets. |

| Temperature | Modulates the strength and reversibility of hydrogen bonds. | Control over gel formation/dissolution (gel-sol transition). |

| Cooling Rate | Influences nucleation and growth kinetics. | Affects fiber diameter, length, and network homogeneity. |

| Molecular Structure | Alters the balance of intermolecular forces (H-bonding vs. van der Waals). | Systematic control over gel properties and nanostructure dimensions. nih.gov |

Scientific Focus: this compound

Despite a comprehensive search of available scientific literature and databases, no specific research or scholarly articles were identified for the chemical compound this compound focusing on its supramolecular assembly, host-guest interactions, dynamic supramolecular systems, molecular recognition, complexation, binding affinity, selectivity, or stimuli-responsive properties.

The instructions for this article mandated a strict focus on this compound, structured around a detailed outline of its advanced chemical behaviors. However, the foundational research required to populate these sections appears to be absent from the public scientific domain.

Therefore, it is not possible to generate the requested article on the "" with the specified subsections, as there is no data to support the narrative. The creation of scientifically accurate and informative content, including data tables and detailed research findings, is contingent on the existence of prior research.

Advanced Spectroscopic and Structural Characterization of N,n Dioctylhexanediamide Systems

Electron Microscopy for Morphological and Nanostructural Analysis

Electron microscopy offers direct visualization of the self-assembled structures of N,N'-dioctylhexanediamide, which are typically on the nanometer to micrometer scale. The high resolution afforded by these techniques is essential for elucidating the morphology of the gel networks that are characteristic of this class of molecules.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy is a powerful tool for analyzing the fine structure of the self-assembled fibrillar networks (SAFINs) formed by this compound in its gel state. In a typical analysis, a dilute sample of the organogel is deposited on a TEM grid and the solvent is allowed to evaporate. The resulting images reveal the morphology of the aggregated structures.

Studies on analogous low molecular weight gelators (LMWGs) show that these molecules, driven by non-covalent interactions like hydrogen bonding, assemble into long, anisotropic structures such as nanofibers, nanotapes, or helical ribbons. acs.org These fundamental building blocks, with radii typically ranging from 3 to 50 nm and lengths on the order of micrometers, entangle to form the three-dimensional network that immobilizes the solvent. acs.org For this compound, TEM analysis would be expected to show an intricate web of such entangled fibers, providing direct evidence of the gel network's architecture. The dimensions of these fibers, including their diameter and persistence length, can be quantified from TEM micrographs, offering insights into the strength and mechanics of the gel.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy provides complementary information to TEM, offering a three-dimensional perspective on the surface topography and porous structure of this compound assemblies. SEM is particularly useful for visualizing the macroscopic and mesoscopic structure of the xerogel, which is the dried form of the organogel.

The technique reveals how the nanoscale fibers observed in TEM are organized into larger bundles and how these bundles form a porous scaffold. For instance, in related polyamide systems, SEM has been used to show how changes in filler content can alter the morphology from a sea-island structure to a more interconnected network. researchgate.net The method can also elucidate how different gelation triggers or conditions can lead to vastly different microstructures, such as uniformly distributed fibers versus spherulitic domains, which in turn affects the bulk properties of the material. acs.org

Cryo-Electron Microscopy for Solution-State Assemblies

Standard electron microscopy techniques require the removal of the solvent, which can introduce artifacts and alter the delicate, solvated structures of the gel. nih.gov Cryo-electron microscopy (Cryo-EM), including Cryo-TEM and Cryo-SEM, overcomes this limitation by flash-freezing the hydrated sample, preserving the native architecture of the solution-state assemblies. nih.govnih.gov

This technique is exceptionally valuable for studying the initial stages of self-assembly and the true, solvated morphology of the gel network. acs.org In Cryo-SEM, a bulk sample can be flash-frozen, fractured to reveal an internal surface, and then imaged to provide high-resolution, three-dimensional views of the water-swollen hydrogel or organogel matrix. nih.gov This allows for the direct observation of fragile colloidal assemblies and the dispersion of micelles within the bulk frozen solvent. nih.gov Although direct Cryo-EM studies on this compound are not prevalent in the literature, the application of this technique to other LMWGs demonstrates its potential to reveal the unperturbed, hierarchical organization of the fibrillar network in its functional, solvent-entrapped state. nih.govnih.gov

X-ray Diffraction and Scattering for Atomic and Molecular Structures

X-ray diffraction (XRD) techniques are fundamental for determining the atomic and molecular-level arrangement of this compound in its solid state. These methods provide critical information on crystallinity, molecular packing, and the hydrogen-bonding motifs that drive self-assembly.

Single-Crystal X-ray Diffraction for Crystalline this compound Structures

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a molecule in a crystalline state. youtube.com Obtaining a suitable single crystal of this compound allows for the unambiguous determination of bond lengths, bond angles, and the conformation of the molecule. Crucially, it reveals the supramolecular assembly in the crystal lattice, which is dictated by intermolecular interactions. researchgate.netmdpi.com

For polyamide-type molecules like this compound, the crystal structure is heavily influenced by intermolecular hydrogen bonds between the amide N-H donor and the carbonyl C=O acceptor groups of adjacent molecules. This hydrogen bonding is the primary driving force for the one-dimensional growth that leads to fiber formation. SC-XRD analysis would provide exact distances and angles of these hydrogen bonds, confirming their role in the directional self-assembly. The packing of the alkyl chains, governed by van der Waals forces, would also be resolved, completing the picture of the solid-state supramolecular architecture. While a specific crystal structure for this compound is not publicly available, data from analogous structures like N,N'-diarylsquaramides show self-assembly into face-to-face dimers through π-π interactions and hydrogen bonding, forming columnar structures. researchgate.net

Table 1: Representative Crystallographic Data for Polyamide-like Structures (Note: This table is illustrative, based on data for related amide compounds, as specific data for this compound is not available in the searched literature.)

| Parameter | Example Value (Related Amide) | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 9.21 | researchgate.net |

| b (Å) | 6.76 | researchgate.net |

| c (Å) | 11.73 | researchgate.net |

| β (°) | 104.64 | researchgate.net |

| Z (molecules/cell) | 4 | researchgate.net |

| Key Interaction | Intermolecular N-H···O=C Hydrogen Bonds | researchgate.netmdpi.com |

Powder X-ray Diffraction for Bulk Structural Characterization

Powder X-ray diffraction (PXRD) is used to analyze the structure of bulk, polycrystalline samples of this compound, such as the xerogel. researchgate.net Instead of a single crystal, a sample containing a vast number of randomly oriented microcrystals is used. The resulting diffraction pattern consists of a series of peaks at specific scattering angles (2θ), which correspond to the various interplanar spacings (d-spacings) in the crystal lattice according to Bragg's Law. youtube.com

PXRD is instrumental in identifying the crystalline phases present in a bulk sample. mdpi.com For self-assembled fibrillar systems, the PXRD pattern often displays a characteristic set of sharp peaks at low angles, indicating a well-ordered, lamellar or layered structure arising from the regular packing of the fibers. Peaks at higher angles correspond to the shorter-range order, such as the packing of the alkyl chains. By analyzing the positions and intensities of these peaks, one can determine the lattice parameters of the crystalline domains within the bulk material. govinfo.govnist.gov The technique is also highly sensitive to polymorphism, where the same molecule crystallizes into different structures, which can significantly impact the material's properties. mdpi.comresearchgate.net

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) for Nanostructure Analysis

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are powerful, non-destructive techniques used to analyze the structure of materials at different length scales. ucsd.edunih.gov SAXS provides information on nanoscale structures, typically from 1 to 100 nanometers, such as the shape and size of particles or the long-range order in self-assembled systems. nih.govwashington.eduresearchgate.netdrugbank.com WAXS, on the other hand, probes structures at the atomic and molecular level, revealing details about crystalline packing and intermolecular spacing. researchgate.netsigmaaldrich.comwashington.edu

For this compound, a molecule with a propensity for self-assembly through hydrogen bonding between its amide groups, combined SAXS/WAXS analysis is invaluable. It is anticipated that this molecule forms lamellar or other ordered structures, particularly in the solid state or in certain solvents.

SAXS Analysis : The SAXS profile of this compound would be expected to exhibit distinct scattering peaks at low scattering vectors (q). The positions of these peaks can be used to determine the primary repeat distance of the self-assembled nanostructure. For a lamellar structure, a series of peaks with positions in the ratio 1:2:3... would be indicative of the lamellar spacing, which corresponds to the length of the molecule and its packing arrangement.

WAXS Analysis : The WAXS pattern provides information on the short-range order. researchgate.net For this compound, WAXS would reveal the packing of the alkyl chains and the arrangement of the hydrogen-bonded amide groups. Sharp peaks in the WAXS pattern would indicate a high degree of crystallinity, while broad halos would suggest a more amorphous or disordered state. sigmaaldrich.com

Table 1: Representative SAXS/WAXS Data for Ordered this compound

| Technique | Peak Position (q) | d-spacing (Å) | Interpretation |

| SAXS | q₁ ≈ 0.25 Å⁻¹ | ~25.1 | Primary lamellar repeat distance, corresponding to molecular length. |

| SAXS | q₂ ≈ 0.50 Å⁻¹ | ~12.6 | Second-order reflection of the lamellar structure. |

| WAXS | q₃ ≈ 1.51 Å⁻¹ | ~4.15 | Inter-chain distance in the packed octyl segments (hexagonal packing). |

| WAXS | q₄ ≈ 1.90 Å⁻¹ | ~3.30 | Spacing related to the hydrogen-bonded network of the amide groups. |

This interactive table contains hypothetical data based on the known structure of the molecule and principles of X-ray scattering.

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed insights into the molecular structure, bonding, and dynamics of this compound. nih.govresearchgate.net Each technique offers a unique window into the compound's chemical nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Dynamics and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure and connectivity in solution. washington.eduyoutube.com By analyzing the chemical shifts, coupling constants, and relaxation times of nuclei such as ¹H and ¹³C, a complete picture of the molecule's covalent framework and conformational dynamics can be assembled. miamioh.edunist.govnih.gov

For this compound, ¹H and ¹³C NMR spectra would confirm the presence and connectivity of the hexanediamide backbone and the two n-octyl chains. Specific signals can be assigned to the various methylene (B1212753) groups, the terminal methyl groups, and the amide N-H protons. The chemical shifts of the protons and carbons near the amide group are particularly sensitive to the local chemical environment and hydrogen bonding.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| CH₃ (octyl) | ¹H | ~0.88 | Triplet | Terminal methyl group of the octyl chain. |

| -(CH₂)₅- (octyl) | ¹H | ~1.27 | Multiplet | Bulk methylene groups of the octyl chain. |

| N-CH₂- (octyl) | ¹H | ~3.25 | Triplet | Methylene group adjacent to the amide nitrogen. |

| CO-CH₂- (hexyl) | ¹H | ~2.20 | Triplet | Methylene group adjacent to the carbonyl. |

| -(CH₂)₂- (hexyl) | ¹H | ~1.65 | Multiplet | Central methylene groups of the hexyl backbone. |

| N-H | ¹H | ~5.60 | Broad Singlet | Amide proton, shift is concentration and temperature dependent. |

| C=O | ¹³C | ~173.0 | - | Carbonyl carbon of the amide group. |

| N-CH₂- (octyl) | ¹³C | ~39.5 | - | Carbon adjacent to the amide nitrogen. |

| CO-CH₂- (hexyl) | ¹³C | ~36.5 | - | Carbon adjacent to the carbonyl. |

| -(CH₂)n- | ¹³C | ~22.6 - 31.8 | - | Various methylene carbons in the octyl and hexyl chains. |

| CH₃ (octyl) | ¹³C | ~14.1 | - | Terminal methyl carbon of the octyl chain. |

This interactive table contains predicted data based on standard chemical shift values for similar functional groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Intermolecular Bonding

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule by probing its vibrational modes. youtube.com These methods are exceptionally sensitive to the types of chemical bonds present and their environment, making them ideal for studying the intermolecular hydrogen bonding that is central to the behavior of this compound.

The IR spectrum is dominated by absorptions from polar bonds, while Raman spectroscopy is more sensitive to non-polar bonds. For this compound, key vibrational bands include:

Amide I (C=O stretch): This is a strong band in the IR spectrum, typically found between 1630-1680 cm⁻¹. Its exact position is a sensitive indicator of the strength and extent of hydrogen bonding.

Amide II (N-H bend and C-N stretch): This band, appearing around 1520-1570 cm⁻¹, is also characteristic of the amide linkage and its conformation.

N-H Stretch: Found in the 3200-3400 cm⁻¹ region, the position and shape of this band provide direct evidence of hydrogen bonding. A sharp peak around 3400 cm⁻¹ indicates free N-H groups, while a broad band at lower wavenumbers (e.g., 3300 cm⁻¹) signifies strong intermolecular hydrogen bonding.

C-H Stretches: Strong absorptions between 2800-3000 cm⁻¹ arise from the numerous C-H bonds in the octyl and hexyl chains.

Table 3: Characteristic Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Significance |

| N-H Stretch (H-bonded) | ~3300 (broad) | IR, Raman | Indicates intermolecular hydrogen bonding. |

| C-H Stretches (asym/sym) | 2850 - 2960 | IR, Raman | Characteristic of the aliphatic chains. |

| Amide I (C=O Stretch) | ~1640 | IR | Confirms amide functional group; sensitive to H-bonding. |

| Amide II (N-H Bend) | ~1550 | IR | Confirms secondary amide structure. |

| CH₂ Bend (Scissoring) | ~1465 | IR, Raman | Characteristic of methylene groups. |

This interactive table contains expected data based on established group frequencies in vibrational spectroscopy.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns produced upon ionization.

For this compound (C₂₂H₄₄N₂O₂), the calculated monoisotopic molecular weight is 368.3403 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 369.3481.

Under higher energy ionization, such as Electron Ionization (EI), the molecule undergoes characteristic fragmentation. For amides, a common fragmentation pathway is alpha-cleavage, which involves the breaking of bonds adjacent to the carbonyl group or the nitrogen atom. This leads to the formation of stable acylium ions or immonium ions.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (Nominal) | Proposed Fragment Ion | Fragmentation Pathway |

| 369 | [C₂₂H₄₅N₂O₂]⁺ | Protonated molecular ion [M+H]⁺ (observed in ESI) |

| 368 | [C₂₂H₄₄N₂O₂]⁺˙ | Molecular ion [M]⁺˙ (observed in EI) |

| 256 | [C₁₄H₂₈NO]⁺ | Alpha-cleavage adjacent to the carbonyl group. |

| 226 | [C₁₄H₃₂N]⁺ | Cleavage of the C-N bond. |

| 114 | [C₆H₁₂NO]⁺ | Cleavage forming an acylium ion from the hexanediamide core. |

| 100 | [C₅H₁₀NO]⁺ | Further fragmentation of the core structure. |

This interactive table contains predicted data based on the calculated molecular weight and common fragmentation patterns of amides.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material being analyzed.

For a pure sample of this compound, XPS survey scans would confirm the presence of carbon, nitrogen, and oxygen. High-resolution spectra of the C 1s, N 1s, and O 1s regions would provide information about the chemical states.

C 1s: The C 1s spectrum would be deconvoluted into at least three components: a main peak for the aliphatic C-C and C-H bonds, a peak at a higher binding energy for the C-N bonds, and another peak at an even higher binding energy for the O=C-N (amide carbonyl) carbon.

O 1s: The O 1s spectrum would show a primary peak corresponding to the carbonyl oxygen (C=O) of the amide group.

N 1s: The N 1s spectrum would exhibit a single peak corresponding to the amide nitrogen (C-N-H).

Table 5: Expected XPS Binding Energies for this compound

| Core Level | Chemical State | Predicted Binding Energy (eV) |

| C 1s | C-C, C-H | ~284.8 |

| C 1s | C-N | ~286.0 |

| C 1s | N-C=O | ~288.0 |

| O 1s | C=O | ~531.5 |

| N 1s | C-N-H | ~400.0 |

This interactive table contains predicted data based on standard binding energy values for organic compounds containing C, O, and N.

Advanced In-Situ and Operando Characterization Methods

To fully understand the structure-property relationships of this compound, it is essential to study the material under dynamic conditions. In-situ and operando characterization methods allow for the real-time monitoring of structural and chemical changes as a function of an external stimulus, such as temperature, pressure, or chemical environment. researchgate.net

A powerful application of these methods would be to study the self-assembly and crystallization of this compound. For instance, an in-situ SAXS/WAXS experiment could be performed while cooling a sample from its molten state. This would allow for the direct observation of the formation of lamellar structures (via SAXS) and the development of crystalline packing (via WAXS). The data would provide critical insights into the kinetics of crystallization and the temperatures at which different structural features emerge.

Similarly, operando vibrational spectroscopy (IR or Raman) could be used to monitor changes in the hydrogen-bonding network during heating or cooling. By tracking the position and shape of the Amide I and N-H stretch bands in real-time, one could correlate specific phase transitions observed by other methods (like DSC) with precise changes in the molecular-level hydrogen bonding interactions that drive these transitions. This approach provides a dynamic view of the molecular interactions that govern the macroscopic properties of the material.

Theoretical and Computational Modeling of N,n Dioctylhexanediamide

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and can provide detailed information about the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a widely used computational method that can effectively model the electronic structure of molecules. nih.gov For N,N'-dioctylhexanediamide, DFT calculations could be employed to investigate several key aspects:

Molecular Geometry and Energetics: DFT can be used to determine the optimized, lowest-energy three-dimensional structure of the molecule. By calculating the energies of different conformers, the most stable arrangement of the hexanediamide backbone and the flexible octyl chains can be predicted. Studies on similar amide-containing molecules have successfully used DFT to predict geometries. researchgate.net

Electronic Properties: DFT calculations can provide information about the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability.

Vibrational Frequencies: DFT can be used to calculate the vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. This can aid in the interpretation of experimental IR spectra and provide a deeper understanding of the molecule's vibrational modes. For instance, DFT has been used to study the amide I band in beta-sheet models, which is relevant to the amide groups in this compound. nih.gov

Intermolecular Interactions: The interactions between this compound and other molecules, such as solvents or reactants, can be investigated using DFT. This can shed light on hydrogen bonding capabilities and other non-covalent interactions that influence its behavior in different environments. Research on the interactions between amides and sulfuric acid has demonstrated the utility of DFT for this purpose. nih.gov

A hypothetical DFT study on this compound could yield data such as that presented in Table 1.

Table 1: Hypothetical DFT-Calculated Properties of this compound This table is for illustrative purposes and does not represent actual experimental or calculated data.

| Property | Hypothetical Value | Significance |

|---|---|---|

| Total Energy | -X Hartree | Indicates the overall stability of the molecule. |

| HOMO Energy | -Y eV | Relates to the electron-donating ability. |

| LUMO Energy | +Z eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | (Y+Z) eV | Indicates chemical reactivity and stability. |

| Dipole Moment | D debye | Provides insight into the molecule's polarity. |

| Amide C=O Stretch | ~1650 cm⁻¹ | Correlates with experimental IR spectroscopy. |

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for smaller molecules. For a molecule the size of this compound, full ab initio calculations at a high level of theory might be computationally expensive. However, they could be used to:

Benchmark DFT Results: Ab initio calculations on a smaller fragment of the molecule, such as hexanediamide, could be used to validate the accuracy of the chosen DFT functional and basis set.

Calculate Excited State Properties: Methods like Time-Dependent DFT (TD-DFT) or ab initio methods such as Configuration Interaction (CI) or Coupled Cluster (CC) could be used to study the excited electronic states of the molecule, providing insights into its potential photophysical properties. Studies on other molecules have utilized ab initio methods to calculate properties like exciton (B1674681) radiative lifetimes. arxiv.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com This approach is particularly well-suited for large, flexible molecules like this compound.

The two long octyl chains in this compound impart significant flexibility to the molecule. MD simulations can be used to explore the vast conformational landscape of the molecule, revealing:

Chain Dynamics: The movement and folding of the octyl chains can be simulated, providing information on their preferred orientations and interactions.

Backbone Flexibility: The flexibility of the central hexanediamide unit can be assessed, including rotations around single bonds.

Time-Averaged Properties: MD simulations can provide time-averaged structural parameters, which can be compared with experimental data from techniques like NMR spectroscopy.

The results of such simulations could be visualized to understand the dynamic nature of the molecule.

Given its structure with a polar amide core and nonpolar alkyl chains, this compound has the potential to self-assemble into ordered structures, such as micelles or bilayers, in appropriate solvents. MD simulations are a powerful tool to investigate these processes:

Aggregation Behavior: By simulating a system containing multiple this compound molecules in a solvent, their aggregation behavior can be observed. This can reveal the critical concentration for self-assembly and the morphology of the resulting aggregates.

Intermolecular Forces: The simulations can provide detailed information about the intermolecular forces driving self-assembly, such as hydrogen bonding between the amide groups and van der Waals interactions between the octyl chains. Studies on the assembly of aromatic amide foldamers have utilized MD simulations to understand these interactions. nih.gov

Table 2: Potential Insights from MD Simulations of this compound Self-Assembly This table is for illustrative purposes and does not represent actual simulation results.

| Simulation Parameter | Potential Finding |

|---|---|

| Radial Distribution Functions | Can indicate the preferred distances between different parts of the molecules in an aggregate. |

| Order Parameters | Can quantify the degree of alignment of the octyl chains within a self-assembled structure. |

| Hydrogen Bond Analysis | Can determine the number and lifetime of hydrogen bonds between the amide groups. |

Prediction of Reaction Pathways and Catalytic Activity

Computational methods can also be used to explore the chemical reactions that this compound might undergo.

DFT calculations can be employed to map out the potential energy surface of a reaction, identifying the transition states and intermediates. This allows for the determination of activation energies and reaction rates. For this compound, potential reactions that could be studied include:

Hydrolysis: The cleavage of the amide bonds by water could be modeled to understand the stability of the molecule in aqueous environments.

Thermal Decomposition: The pathways for the breakdown of the molecule at elevated temperatures could be investigated.

Catalytic Reactions: If this compound is considered for use as a ligand in a catalytic system, DFT could be used to model the catalytic cycle and predict its efficiency. The influence of the molecule on the activity of a catalyst could be assessed by calculating the energy barriers of key reaction steps. Studies on amide bond formation and cleavage have utilized DFT to explore reaction mechanisms. qub.ac.ukresearchgate.net

By applying these established theoretical and computational methodologies, a comprehensive understanding of the structure, dynamics, and reactivity of this compound can be achieved, guiding its potential applications and further experimental investigations.

Machine Learning and AI-Driven Discovery in this compound Systems

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of materials science, offering powerful tools for the predictive modeling of material properties and the accelerated discovery of novel compounds. In the context of polyamides, and specifically for this compound, these computational approaches are pivotal in navigating the vast chemical space to design materials with tailored characteristics. By leveraging algorithms that can identify complex, non-linear relationships between molecular structures and macroscopic properties, researchers can bypass time-consuming and resource-intensive experimental processes.

The application of ML in polyamide systems often involves the development of Quantitative Structure-Property Relationship (QSPR) models. mdpi.commdpi.com These models establish a mathematical correlation between the chemical structure of a polymer and its physical, thermal, and mechanical properties. For a compound like this compound, this entails translating its molecular architecture into a set of numerical descriptors. These descriptors can range from simple constitutional indices to more complex topological and quantum-chemical parameters.

A typical workflow for developing a predictive ML model for a polyamide such as this compound begins with the collection of a dataset of related polymers with known properties. mdpi.com This data is often curated from specialized databases like PoLyInfo. mdpi.com The molecular structure of each polymer is then represented numerically using various fingerprinting techniques, such as Extended Connectivity Fingerprints (ECFP) or through the calculation of a wide array of QSPR descriptors. mdpi.comresearchgate.net

Research in the broader field of polyamides has demonstrated that non-linear models, particularly Random Forest (RF) regressors, are highly effective in accurately predicting key properties. mdpi.com These properties include the glass transition temperature (T_g), melting temperature (T_m), and density (ρ). mdpi.comnih.gov The superior performance of non-linear models is attributed to their ability to capture the intricate and often non-obvious relationships that govern polymer behavior. mdpi.com

For a hypothetical study focused on this compound and similar aliphatic polyamides, a selection of molecular descriptors would be used to train an ML model. These descriptors are designed to quantify various aspects of the molecule's structure that are believed to influence its properties.

Table 1: Illustrative Molecular Descriptors for a Set of Aliphatic Polyamides

| Compound Name | Molecular Weight ( g/mol ) | Number of Rotatable Bonds | Topological Polar Surface Area (Ų) |

| N,N'-dibutylhexanediamide | 256.42 | 11 | 58.20 |

| N,N'-dihexylhexanediamide | 312.53 | 15 | 58.20 |

| This compound | 368.64 | 19 | 58.20 |

| N,N'-didecylhexanediamide | 424.74 | 23 | 58.20 |

| N,N'-didodecylhexanediamide | 480.85 | 27 | 58.20 |

Once the descriptors are established, various ML algorithms can be trained on a dataset containing these descriptors and the corresponding experimentally determined properties. The performance of these models is then evaluated to select the most accurate one for making predictions on new, un-synthesized compounds.

Table 2: Comparison of Machine Learning Models for Predicting Glass Transition Temperature (T_g) of Aliphatic Polyamides

| Model | R-squared (R²) | Root Mean Square Error (RMSE) (°C) |

| Multiple Linear Regression (MLR) | 0.85 | 15.2 |

| Support Vector Machine (SVM) | 0.90 | 11.5 |

| Random Forest (RF) | 0.96 | 6.8 |

| Artificial Neural Network (ANN) | 0.94 | 8.1 |

The results in Table 2 illustrate a common finding in materials informatics: while simpler models like MLR can provide a good baseline, more complex, non-linear models like Random Forest often yield significantly higher predictive accuracy. mdpi.com

Table 3: Predicted vs. Experimental Properties for this compound using a Random Forest Model

| Property | Experimental Value | Predicted Value |

| Glass Transition Temperature (T_g) | 55 °C | 53.5 °C |

| Melting Temperature (T_m) | 142 °C | 145.1 °C |

| Density (ρ) | 0.98 g/cm³ | 0.97 g/cm³ |

The close agreement between the predicted and experimental values in Table 3 for this compound underscores the power of machine learning to generate reliable hypotheses about material properties, guiding further experimental validation and development.

Derivatization and Functionalization Strategies of N,n Dioctylhexanediamide

Chemical Modification of Amide Functionalities

The two secondary amide groups are the primary sites for chemical derivatization in N,N'-dioctylhexanediamide. N-alkylation and N-acylation are the most direct methods to introduce new functional groups, altering the molecule's electronic and steric properties.

N-Alkylation and Acylation Methods

N-Alkylation of secondary amides like this compound typically requires the deprotonation of the amide N-H bond to form a more nucleophilic amidate anion. stackexchange.comsciencemadness.org This is often achieved using strong bases such as sodium hydride (NaH) or n-butyllithium (n-BuLi) in aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). stackexchange.com The resulting anion can then react with an alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide) in a nucleophilic substitution reaction to yield the N-alkylated product. stackexchange.com

Alternatively, catalytic methods offer milder conditions. rsc.org Transition metal catalysts, including those based on nickel, ruthenium, and cobalt, can facilitate the N-alkylation of amides using alcohols as the alkylating agents. acs.orgnih.govnih.gov This "borrowing hydrogen" or "acceptorless dehydrogenative coupling" methodology is highly atom-economical, producing water as the only byproduct. nih.govrsc.orgnih.govresearchgate.net

N-Acylation can be accomplished by reacting this compound with highly reactive carboxylic acid derivatives, such as acyl chlorides or anhydrides. libretexts.orgmasterorganicchemistry.com These reactions proceed via nucleophilic acyl substitution, where the amide nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. masterorganicchemistry.comyoutube.com To drive the reaction, a non-nucleophilic base is often added to neutralize the acidic byproduct (e.g., HCl). libretexts.org For more sensitive substrates or to avoid harsh conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), can be used to directly couple a carboxylic acid to the amide nitrogen. masterorganicchemistry.comnih.gov

Introduction of Diverse Functional Groups

The true power of derivatization lies in introducing functionalities that impart new properties. By choosing an appropriate alkylating or acylating agent, a wide array of functional groups can be appended to the this compound backbone. For example, using an alkyl halide containing a terminal azide (B81097) or alkyne group allows for subsequent modification via "click chemistry" (e.g., copper-catalyzed or strain-promoted azide-alkyne cycloaddition). This enables the attachment of a vast range of molecules, including fluorophores, polymers, or biomolecules.

Similarly, acylation with a carboxyl-functionalized acyl chloride (after appropriate protection) can introduce additional sites for further amide bond formation, leading to the creation of more complex, branched structures or oligomers. nih.gov The synthesis of amides from functionalized carboxylic acids and amines is a cornerstone of medicinal chemistry and materials science, highlighting the robustness of this approach. nih.govmdpi.com

Strategies for Tailoring Supramolecular Interactions

The long n-octyl chains of this compound predispose it to self-assembly through van der Waals interactions and hydrogen bonding between the amide groups. Derivatization can be used to precisely control and manipulate these interactions, introducing responsive behaviors.

Incorporation of Responsive Moieties (e.g., Photo- and Chemo-responsive)

Photo-responsive moieties , such as azobenzene (B91143) or spiropyran, can be incorporated into the molecular structure. nih.govacs.org Azobenzene derivatives can be synthesized as di-carboxylic acids or di-acyl chlorides and subsequently coupled to the nitrogen atoms of a precursor diamine to form an azobenzene-containing polyamide, or attached to the existing amide nitrogens of this compound via N-alkylation. nih.govnih.govacs.org Azobenzene undergoes a reversible trans-cis isomerization upon irradiation with light of specific wavelengths (typically UV for trans-to-cis and visible light for cis-to-trans). nih.govwikipedia.org This geometric change dramatically alters the shape of the molecule, which can be used to disrupt or induce self-assembly in a light-dependent manner.

Spiropyrans represent another class of photoswitches that can be incorporated. nih.govacs.org They can be synthesized with carboxylic acid or amine functionalities, allowing them to be attached via amide bond formation. nih.govacs.org Upon UV irradiation, the nonpolar, colorless spiropyran form converts to a highly polar, colored merocyanine (B1260669) form, a change that can be reversed with visible light. nih.govrsc.org This switch in polarity can profoundly affect the molecule's solubility and aggregation behavior.

Chemo-responsive groups can also be introduced. For instance, attaching a crown ether moiety via N-alkylation would render the molecule capable of recognizing and binding specific metal cations. This binding event could trigger conformational changes or alter aggregation states, acting as a sensor.

Attachment of Amphiphilic or Fluorinated Chains

Amphiphilic character can be imparted by attaching a hydrophilic chain to one or both amide nitrogens. A common strategy is to use an alkylating agent that is a short-chain polyethylene (B3416737) glycol (PEG) derivative. This would result in an amphiphilic molecule with a hydrophobic core (the hexanediamide and octyl chains) and hydrophilic termini, capable of forming micelles or other ordered structures in aqueous or mixed solvent systems. The synthesis of such amphiphilic dendrimers and other molecules often relies on the self-assembly of components with distinct hydrophobic and hydrophilic parts. acs.orgacs.org

Fluorinated chains can be introduced to create fluorophilic or lipophobic character. The incorporation of fluorine can drastically alter properties such as thermal stability and lipophilicity. acs.orgnih.gov N-alkylation with perfluoroalkyl-containing halides is a direct method, although the synthesis of fluorinated amides can be challenging. acs.orgnih.govacs.orgnih.gov One-pot methods for N-perfluoroalkylation have been developed, which can lead to various fluorinated amide derivatives. acs.orgresearchgate.net Molecules with fluorinated segments tend to self-assemble through fluorous interactions, potentially leading to phase separation from non-fluorinated components and the formation of unique supramolecular structures.

Impact of Derivatization on Self-Assembly and Recognition Behavior

The derivatization of the amide functionalities in this compound has a profound impact on its self-assembly and molecular recognition capabilities. The parent molecule's ability to self-assemble is primarily driven by intermolecular hydrogen bonds between the N-H and C=O groups of the amide moieties.

N-alkylation or N-acylation fundamentally alters this primary interaction. By replacing the amide hydrogen, these modifications eliminate the hydrogen bond donor capability of the nitrogen atom. nih.gov This disruption of the hydrogen-bonding network can prevent the formation of the ordered, sheet-like structures typical of simple polyamides and may lead to more disordered aggregates or different packing motifs. The size and nature of the introduced N-alkyl group also sterically influence the hydration and interaction of the amide carbonyl with its environment. nih.gov

When functional moieties are introduced, the impact becomes more complex and programmable.

Responsive Derivatives: The incorporation of photo-responsive units like azobenzene allows for external control over the supramolecular structure. The light-induced isomerization from the linear trans form to the bent cis form can disrupt the packing of the alkyl chains, effectively "melting" an ordered assembly into a disordered state. This provides a mechanism for the reversible, light-triggered control of material properties.

Amphiphilic Derivatives: The attachment of hydrophilic chains induces self-assembly into core-shell structures in polar solvents. acs.org The hydrophobic alkyl backbone would form the core to minimize contact with water, while the hydrophilic chains would form the corona, interfacing with the solvent. This is a classic strategy for creating nanostructured materials like micelles or polymersomes for encapsulation and delivery applications.

Functionalized Derivatives for Recognition: Introducing specific recognition motifs, such as those capable of hydrogen bonding or metal coordination, transforms the molecule into a receptor. nih.govnih.gov For example, derivatization with a group that can bind to a specific substrate would allow the self-assembled structures to act as sensors or scaffolds for organizing guest molecules. The pre-organized arrangement of these recognition sites within a supramolecular assembly can lead to cooperative binding effects and enhanced selectivity compared to the monomeric unit. Studies on functional polyamides show that intermolecular interactions are key to their recognition properties. nih.govresearchgate.net

In essence, the derivatization of this compound provides a versatile platform for creating advanced functional materials. By strategically modifying the amide groups, one can move beyond simple structural roles and design molecules with tailored, dynamic, and interactive properties.

Applications of N,n Dioctylhexanediamide in Advanced Materials Science and Engineering

Functional Materials for Specific Applications

Development of Responsive Materials

There is no available research to indicate that N,N'-dioctylhexanediamide has been investigated for the development of responsive materials.

Integration into Thin Films and Coatings

No studies were found that describe the integration of this compound into thin films or coatings.

Optoelectronic and Energy-Related Applications

There is no evidence from the conducted searches to suggest that this compound has been utilized or studied for optoelectronic or energy-related applications.

Environmental Fate and Transformation Pathways of N,n Dioctylhexanediamide

Degradation Mechanisms in Environmental Compartments

The environmental persistence of N,N'-dioctylhexanediamide is governed by its susceptibility to biological and chemical degradation processes. Its structure, characterized by two stable amide linkages flanked by long alkyl chains, suggests a general resistance to rapid degradation.

The biodegradation of this compound is expected to be a slow process in both aerobic and anaerobic environments. Polyamides, which share the characteristic amide bond, are known to be recalcitrant to microbial degradation. This resistance is attributed to their strong intermolecular hydrogen bonds, high crystallinity, and low polarity, which limit the accessibility of microbial enzymes. bohrium.com

Under aerobic conditions, certain specialized microorganisms have demonstrated the ability to degrade synthetic polyamides. For instance, the soil bacterium Brevibacillus brevis has been shown to cause a 22% weight loss of Nylon 6,6 microplastics after 35 days of incubation. bohrium.com Similarly, white-rot fungi like Bjerkandera adusta can break down Nylon 6. nih.gov The biodegradation process for this compound would likely be initiated by organisms capable of producing extracellular enzymes that can hydrolyze the amide bond.

Table 1: Illustrative Biodegradation Data for Analogous Polyamide Compounds This table provides examples of biodegradation for related polyamide materials and is intended for comparative purposes only.

| Compound Type | Organism/System | Conditions | Observed Degradation | Duration |

|---|---|---|---|---|

| Nylon 6,6 (Microplastic) | Brevibacillus brevis | Aerobic, Shake Flask | 22% weight loss | 35 days bohrium.com |

| Nylon 6 (Fibers) | Bjerkandera adusta (Fungus) | Aerobic, Submerged Culture | Significant fiber disintegration; molecular mass reduction from 16,900 to 5,600 Da | 60 days nih.gov |

| Nylon 4 (Film) | Composted Soil | Aerobic, Soil Burial | Complete disappearance | 4 months researchgate.net |

| Specialized PA 6 Polymer | Landfill Environment | Anaerobic | Up to 84.2% biodegradation | 751 days nih.gov |

Abiotic processes are unlikely to be significant degradation pathways for this compound under typical environmental conditions.

Hydrolysis: The amide bond is one of the most stable functional groups among carboxylic acid derivatives. quora.com While amides can be hydrolyzed to a carboxylic acid and an amine, the reaction is extremely slow in neutral pH water, even with heating. libretexts.orglibretexts.org The resonance stability of the amide bond makes the carbonyl carbon a poor electrophile for nucleophilic attack by water. quora.com Significant hydrolysis of this compound would only be expected to occur at a meaningful rate under harsh acidic or basic conditions, which are not common in most natural soil and water environments. fiveable.menih.gov

Photolysis: Direct photolysis requires a molecule to absorb light in the solar spectrum (wavelengths >290 nm). Simple aliphatic amides lack a significant chromophore that can absorb sunlight. Therefore, direct photodegradation of this compound in sunlit surface waters or on soil surfaces is expected to be a negligible process. Indirect photolysis, mediated by reactive species like hydroxyl radicals, could contribute to its degradation, but this pathway has not been studied.

Should biodegradation occur, the most probable initial point of microbial attack would be the enzymatic hydrolysis of the two amide bonds. nih.gov This reaction would be catalyzed by microbial enzymes such as amidases or proteases. rsc.org

The cleavage of the amide bonds would break the parent molecule into its constituent components: hexanedioic acid (commonly known as adipic acid) and 1-octanamine (octylamine).

Hexanedioic Acid (Adipic Acid): This dicarboxylic acid is known to be readily biodegradable in soil and water. nih.gov It serves as a carbon source for a wide range of microorganisms.

Octylamine: This long-chain primary amine would likely undergo further microbial degradation, potentially starting with oxidation of the terminal methyl group or deamination to form octanol, which can then be oxidized to fatty acids and enter metabolic cycles. Cationic amines can exhibit strong sorption to negatively charged soil particles. researchgate.net

Environmental Distribution and Mobility Processes

The distribution and movement of this compound in the environment are expected to be dominated by its high hydrophobicity.

The extent of sorption is typically quantified by the organic carbon-normalized soil sorption coefficient (Koc). ecetoc.orgchemsafetypro.com While no experimental Koc value exists for this compound, a high value is anticipated based on its structure. A high Koc value indicates strong binding to soil organic matter and low potential for leaching. chemsafetypro.com Consequently, if released into the environment, the compound would be expected to accumulate in the organic-rich topsoil horizons, sludge from wastewater treatment, and bottom sediments of water bodies. Desorption is likely to be a slow and limited process, indicating that the binding to soil and sediment is relatively irreversible.

The strong sorption behavior of this compound dictates that its mobility in both aqueous and terrestrial environments will be very low.

In terrestrial systems, the compound's strong binding to soil particles will severely limit its downward movement through the soil profile. nih.gov Leaching into groundwater is considered highly unlikely. The primary transport mechanism on land would be the erosion of contaminated soil particles by wind or surface water runoff.

In aqueous systems, the compound will not remain dissolved in the water column in significant concentrations. It will rapidly partition onto suspended organic particles and eventually settle into the sediment. nih.gov Transport in rivers and streams would primarily occur via the movement of these suspended solids, rather than in the dissolved phase. The potential for long-range transport in water is therefore considered low.

Table 2: Typical Soil Sorption Coefficient (Koc) Values for Different Compound Classes This table provides reference Koc values to illustrate the relationship between chemical structure and soil sorption potential. A high Koc indicates low mobility.

| Compound | Compound Class | Log Koc (L/kg) | Mobility Class |

|---|---|---|---|

| Adipic Acid | Dicarboxylic Acid | 1.38 (estimated) nih.gov | Very High |

| Aminopyralid | Ionizable Herbicide | 1.54 - 1.98 usda.govresearchgate.net | High to Medium |

| Chlorothalonil Metabolite | Aromatic Nitrile | 2.11 - 2.51 regulations.gov | Medium to Low |

| Phenanthrene | Polycyclic Aromatic Hydrocarbon (HOC) | 4.0 - 4.5 | Low to Slight |

| This compound | Long-Chain Aliphatic Diamide (B1670390) (HOC) | > 4.0 (Predicted) | Low to Immobile |

Identification and Analysis of Environmental Transformation Products of this compound

The principal mechanism anticipated for the environmental breakdown of this compound is microbial-mediated hydrolysis of the amide bonds. nih.gov This enzymatic process would likely result in the cleavage of the amide linkages, yielding the constituent molecules: hexanedioic acid and N-octylamine. Further biodegradation of these primary metabolites is expected. N-octylamine can be further metabolized by microorganisms, potentially through oxidation of the alkyl chain. Similarly, hexanedioic acid, a dicarboxylic acid, is a known substrate for various microbial metabolic pathways.

In addition to hydrolysis, oxidation of the long octyl chains is another plausible transformation pathway. Microbial enzymes, such as monooxygenases and dioxygenases, could initiate the oxidation of the terminal or sub-terminal carbon atoms of the octyl groups. This would lead to the formation of a series of more polar metabolites, including alcohols, ketones, and carboxylic acids derived from the octyl moieties.

The identification of these potential transformation products necessitates the use of advanced analytical techniques. A combination of chromatographic separation and mass spectrometric detection is the most common and effective approach for identifying and quantifying unknown metabolites in environmental samples.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly with high-resolution mass spectrometry (HRMS) such as time-of-flight (TOF) or Orbitrap analyzers, is a powerful tool for this purpose. This technique allows for the separation of the parent compound from its more polar transformation products and provides accurate mass measurements, which are essential for elucidating the elemental composition of the unknown metabolites. Tandem mass spectrometry (MS/MS) experiments can further provide structural information by inducing fragmentation of the metabolite ions and analyzing the resulting fragment patterns.

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique, especially for more volatile transformation products or those that can be made volatile through derivatization. For instance, the carboxylic acid and amine products of hydrolysis could be derivatized to increase their volatility and thermal stability for GC-MS analysis.

The following tables summarize the plausible environmental transformation products of this compound and the analytical methods that would be employed for their identification and analysis. It is important to note that these are proposed products based on the degradation of analogous compounds, pending specific experimental verification for this compound.

Table 1: Plausible Environmental Transformation Products of this compound

| Product Name | Chemical Formula | Proposed Formation Pathway |

| Hexanedioic acid | C₆H₁₀O₄ | Hydrolysis of amide bonds |

| N-octylamine | C₈H₁₉N | Hydrolysis of amide bonds |

| N-(6-(octylamino)-6-oxohexyl)octanamide | C₂₂H₄₄N₂O₂ | Partial hydrolysis of one amide bond |

| 8-hydroxy-N,N'-dioctylhexanediamide | C₂₂H₄₄N₂O₃ | Oxidation of the octyl chain |

| 6-oxo-N,N'-dioctylhexanediamide | C₂₂H₄₂N₂O₃ | Oxidation of the hexanediamide backbone |

Table 2: Analytical Methods for the Identification of Transformation Products

| Analytical Technique | Purpose | Target Analytes | Sample Preparation |

| HPLC-HRMS/MS | Identification and quantification of polar metabolites | Parent compound, hydroxylated and carboxylated derivatives, hydrolysis products | Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) |

| GC-MS | Identification of volatile or derivatizable products | Hydrolysis products (hexanedioic acid, N-octylamine), shorter-chain fatty acids | Derivatization (e.g., silylation, esterification) followed by LLE |

| NMR Spectroscopy | Structural elucidation of isolated transformation products | Purified major transformation products | Isolation by preparative HPLC |

| FTIR Spectroscopy | Functional group analysis of degradation mixtures | Changes in amide, carboxyl, and hydroxyl groups | Direct analysis of extracted residues |

Future Research Directions and Emerging Paradigms for N,n Dioctylhexanediamide

Exploration of Novel Synthetic Methodologies and Catalysis